molecular formula C3H6NO2S B1233477 D-cystein-S-yl

D-cystein-S-yl

Cat. No.: B1233477
M. Wt: 120.15 g/mol
InChI Key: BQXFQDOHKMTBDK-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-cysteinyl radical is a cysteinyl radical derived from D-cysteine. It has a role as a fundamental metabolite. It is a D-amino acid radical and a cysteinyl radical. It derives from a D-cysteine. It is an enantiomer of a L-cysteinyl radical.

Scientific Research Applications

Bioactive Metabolites in Allium Species

Research has shown that S-alk(en)yl cysteine sulfoxides, related to D-cysteine-S-yl, are key components in Allium species like onions and garlic. These compounds are precursors to flavor and lachrymatory compounds in these plants. They have been linked to the induction of phase II detoxification enzymes and have shown potential in cancer cell apoptosis and cardiovascular protection (Rose et al., 2005).

Cysteine in Bioimaging

Cysteine modifications have been applied to improve the solubility and biocompatibility of upconversion nanoparticles (UCNs) for bioimaging. Cysteine-modified UCNs demonstrated low cytotoxicity and have been successfully used in vitro and in vivo imaging (Wei et al., 2014).

Enhancing Sulfur Conversion in Cysteine Biosynthesis

Engineering Escherichia coli for cysteine biosynthesis has been explored to improve sulfur conversion rate, crucial for commercial cysteine production. This involves metabolic engineering strategies to enhance sulfur utilization and regulate sulfur metabolism, showing potential for industrial applications (Liu et al., 2019).

Cysteine Catabolism in Bacterial Physiology

The study of cysteine catabolism, specifically cysteine desulfhydrase in Salmonella enterica, highlights the impact of cysteine on bacterial functions like oxidative stress and motility. This research provides insights into cysteine's role in bacterial physiology and potential therapeutic targets (Oguri et al., 2012).

Cysteine Enantiomer Detection

A novel electrochemical biosensor using magnetic nanoparticles has been developed for the selective detection of cysteine enantiomers. This sensor demonstrates high sensitivity and selectivity, useful in biologic sample analysis (Zhou et al., 2018).

Functional Cysteines in Proteins

Quantitative reactivity profiling has been used to identify hyper-reactive cysteines in proteins, aiding in the discovery of functional cysteines involved in various biochemical functions. This approach is significant for understanding protein functions and designing novel proteins (Weerapana et al., 2010).

Novel Probes for Cysteine Oxidation Detection

Research into developing novel fluorescent probes for detecting cysteine oxidation states showcases advancements in real-time monitoring of cysteine modifications in biological systems (Ratnayake et al., 2012).

Analyzing Cysteine Enantiomers in Biological Samples

A chiral LCMS method has been developed for determining cysteine enantiomers in biological samples, providing insights into the distinct roles of these enantiomers in biological functions (Pucciarini et al., 2020).

L-Cysteine's Role in Human Health

Studies on l-Cysteine's usage in diet and therapy have highlighted its potential benefits in improving human health, although more clinical trials are needed for conclusive evidence (Plaza et al., 2018).

Nutritional Benefits of Cysteine-Enriched Supplements

Research has demonstrated the benefits of cysteine-enriched protein supplements in enhancing antioxidant status and improving outcomes in certain diseases, indicating its therapeutic potential (McPherson & Hardy, 2011).

Properties

Molecular Formula

C3H6NO2S

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C3H6NO2S/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1

InChI Key

BQXFQDOHKMTBDK-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)[S]

SMILES

C(C(C(=O)O)N)[S]

Canonical SMILES

C(C(C(=O)O)N)[S]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-cystein-S-yl
Reactant of Route 2
D-cystein-S-yl
Reactant of Route 3
D-cystein-S-yl
Reactant of Route 4
D-cystein-S-yl
Reactant of Route 5
D-cystein-S-yl
Reactant of Route 6
D-cystein-S-yl

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